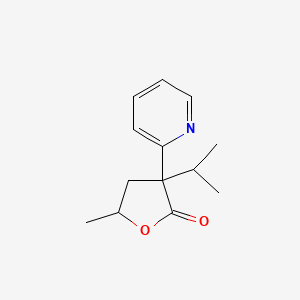
3-Isopropyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. This compound is characterized by a furan ring that is substituted with an isopropyl group, a methyl group, and a pyridin-2-yl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, the reaction of 2-pyridinecarboxaldehyde with an appropriate isopropyl and methyl-substituted furan derivative in the presence of a strong acid or base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The furan ring and pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
相似化合物的比较
Similar Compounds
3-Isopropyl-5-methyl-3-(pyridin-2-yl)furan-2(3H)-one: Similar structure but lacks the dihydro component.
3-Isopropyl-5-methyl-3-(pyridin-2-yl)tetrahydrofuran-2(3H)-one: Similar structure but with a fully saturated furan ring.
3-Isopropyl-5-methyl-3-(pyridin-2-yl)oxirane-2(3H)-one: Similar structure but with an oxirane ring instead of a furan ring.
Uniqueness
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is unique due to the presence of both the furan and pyridine moieties, which impart distinct chemical and physical properties
属性
CAS 编号 |
71824-65-2 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
5-methyl-3-propan-2-yl-3-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C13H17NO2/c1-9(2)13(8-10(3)16-12(13)15)11-6-4-5-7-14-11/h4-7,9-10H,8H2,1-3H3 |
InChI 键 |
DYBBJMHFHMUXOT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(=O)O1)(C2=CC=CC=N2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




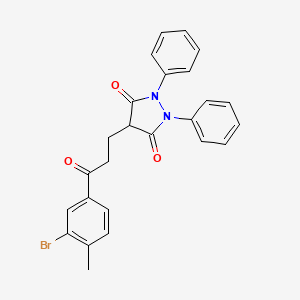
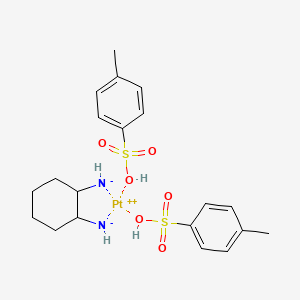

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
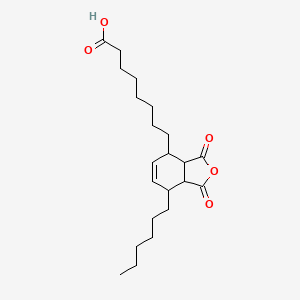
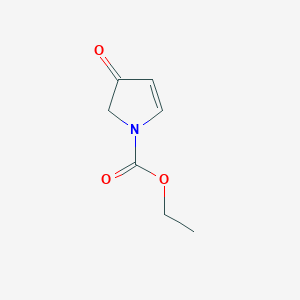

![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)



